Cas no 2171699-32-2 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutane-1-carboxylic acid)

1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative featuring a cyclobutane backbone with a hex-5-enamide side chain. This compound is particularly useful in peptide synthesis, where the Fmoc group provides selective deprotection under mild basic conditions, enabling efficient solid-phase peptide assembly. The cyclobutane ring enhances conformational rigidity, potentially improving binding affinity in peptide-based drug design. The hex-5-enamide moiety offers a reactive handle for further functionalization via thiol-ene or other click chemistry approaches. Its structural features make it valuable for developing constrained peptides, peptidomimetics, and bioconjugates in medicinal chemistry and chemical biology research. The product is typically characterized by HPLC and mass spectrometry to ensure high purity.
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutane-1-carboxylic acid structure
2171699-32-2 structure
Product Name:1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutane-1-carboxylic acid
CAS No:2171699-32-2
MF:C26H28N2O5
MW:448.510927200317
CID:6568367
PubChem ID:165541805
Update Time:2025-06-09

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutane-1-carboxylic acid
    • 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enamido]cyclobutane-1-carboxylic acid
    • EN300-1500868
    • 2171699-32-2
    • Inchi: 1S/C26H28N2O5/c1-2-3-13-22(23(29)28-26(24(30)31)14-8-15-26)27-25(32)33-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h2,4-7,9-12,21-22H,1,3,8,13-16H2,(H,27,32)(H,28,29)(H,30,31)
    • InChI Key: DVPQSEITFDGSFB-UHFFFAOYSA-N
    • SMILES: OC(C1(CCC1)NC(C(CCC=C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 448.19982200g/mol
  • Monoisotopic Mass: 448.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 727
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 105Ų

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutane-1-carboxylic acid Pricemore >>

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Additional information on 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutane-1-carboxylic acid

Introduction to 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutane-1-carboxylic acid (CAS No. 2171699-32-2)

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutane-1-carboxylic acid, identified by its CAS number 2171699-32-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structure, combines a cyclobutane ring with an amide functional group, a hexenyl side chain, and an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these structural motifs not only makes it a subject of interest for synthetic chemists but also positions it as a potential candidate for various biological applications.

The Fmoc moiety, specifically the {(9H-fluoren-9-yl)methoxycarbonyl} group, is widely recognized in peptide synthesis for its stability and ease of removal under mild acidic conditions. This feature makes the compound particularly valuable in the context of solid-phase peptide synthesis (SPPS), where it can serve as a protected amino acid derivative. The incorporation of such a group into a larger molecule like 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutane-1-carboxylic acid suggests potential applications in the development of novel peptidomimetics or scaffolds that mimic peptide-like bioactivities.

The core structure of this compound, featuring a cyclobutane ring fused with an amide linkage and a hexenyl side chain, introduces unique conformational constraints and reactivity patterns. The cyclobutane ring, being a rigid planar structure, can influence the overall shape and orientation of the molecule, which is critical for interactions with biological targets such as enzymes or receptors. Meanwhile, the hexenyl side chain provides flexibility and the ability to adopt multiple conformations, which can be exploited to fine-tune binding properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinity of such complex molecules with greater accuracy. Studies have shown that the combination of rigid and flexible regions in molecules like 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutane-1-carboxylic acid can lead to high-affinity interactions with biological targets. For instance, computational studies on related structures have identified potential binding pockets in enzymes that could be targeted for drug development.

In terms of synthetic methodologies, the preparation of this compound involves multi-step organic synthesis, requiring careful control over reaction conditions to ensure high yields and purity. The introduction of the {(9H-fluoren-9-yl)methoxycarbonyl} group necessitates specialized reagents and conditions to avoid side reactions. Additionally, the presence of both an amide bond and an alkene double bond in the structure presents challenges during synthesis, as these functional groups can participate in various reactions under different conditions.

One area where this compound shows promise is in the development of novel therapeutic agents. The structural features of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidocyclobutane-1-carboxylic acid make it a versatile scaffold for designing molecules that can interact with biological targets in unique ways. For example, modifications to the fluorenylmethoxycarbonyl group could allow for controlled release mechanisms or targeted delivery systems.

Another exciting application lies in materials science. The rigid cyclobutane ring and flexible hexenyl side chain can impart specific mechanical properties to polymers or copolymers derived from this compound. Such materials could find use in applications ranging from biodegradable plastics to high-performance coatings.

The role of computational tools in understanding and optimizing the properties of complex molecules cannot be overstated. Advanced software packages enable researchers to predict not only the three-dimensional structure of 1-2-( {(9H-fluorenine methoxy carbonyl } amino ) hex - 5 - ene amidocyclobutane - 1 - carboxylic acid ( CAS NO . 2171699 - 32 - 2 ) but also its interactions with other molecules. These predictions are invaluable for guiding experimental efforts and reducing trial-and-error approaches.

Furthermore, green chemistry principles are increasingly being applied to the synthesis of complex organic compounds like this one. Researchers are exploring alternative solvents, catalytic systems, and energy-efficient processes to minimize environmental impact while maintaining high yields and purity.

The potential applications of 1-( { ( 9 H - fluorene - 9 - y l ) methoxy carbony l } amino ) hex - 5 - ene amidocyclobutane - 1 - carboxylic acid ( CAS NO . 2171699 - 32 - 2 ) extend beyond pharmaceuticals and materials science into areas such as agrochemicals and specialty chemicals. Its unique structural features make it a valuable building block for synthesizing more complex molecules with tailored properties.

In conclusion,1-( { ( 9 H - fluorene - 9 y l ) methoxy carbony l } amino ) hex - 5 ene amidocyclobutane - 1 carboxylic acid ( CAS NO . 2171699 - 32 - 2 ) represents a fascinating example of how intricate molecular structures can lead to novel applications across multiple disciplines. Its synthesis presents challenges that require innovative synthetic strategies but also offers opportunities for developing next-generation therapeutics and advanced materials.

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